7-CHLORO-4-(METHYLSULFANYL)-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its chromeno-pyrimidine core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds, pyrido[2,3-d]pyrimidines, have been reported to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . Ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Biochemical Pathways
Similar compounds, pyrido[2,3-d]pyrimidines, have been reported to affect various signaling pathways associated with the above-mentioned targets .
Result of Action
Similar compounds, pyrido[2,3-d]pyrimidines, have shown a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Biochemical Analysis
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrido[2,3-d]pyrimidines have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 7-Chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine in animal models . Future studies could provide valuable insights into the threshold effects and potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux (78°C) and monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using 6M hydrochloric acid. The resulting product is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis.
Biological Studies: It is used in studies involving kinase inhibitors, which are crucial for understanding cell signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
7-Chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-23-18-14-10-12-9-13(19)7-8-15(12)22-17(14)20-16(21-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXALXJOBZMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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